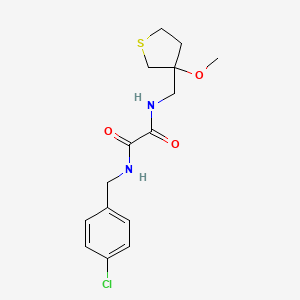

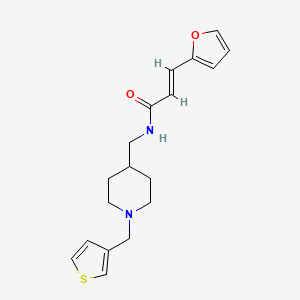

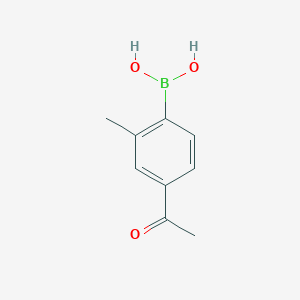

N-(2-methylquinolin-5-yl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methylquinolin-5-yl)-2-phenylbutanamide, also known as PQ-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PQ-10 belongs to the class of quinoline-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Wissenschaftliche Forschungsanwendungen

- Anticancer Properties N-(2-methylquinolin-5-yl)-2-phenylbutanamide exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways.

- Anti-Inflammatory Effects Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory potential. It may suppress pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Such properties could be valuable in managing inflammatory conditions.

- Neuroprotective Activity Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. N-(2-methylquinolin-5-yl)-2-phenylbutanamide has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems.

- Researchers have explored this compound’s antimicrobial activity against bacteria, fungi, and viruses. It could serve as a lead compound for developing novel antimicrobial agents. Investigations into its mode of action and safety profile are ongoing .

- Metal Chelation and Coordination Chemistry The quinoline moiety in N-(2-methylquinolin-5-yl)-2-phenylbutanamide can form stable complexes with metal ions. These complexes have applications in coordination chemistry, catalysis, and metal-based drug design. Understanding their binding affinity and selectivity is essential.

- Photophysical Properties for Sensing Applications The phenylbutanamide scaffold contributes to the compound’s photophysical properties. Researchers have explored its fluorescence behavior, which could be harnessed for sensing applications. For instance, it might serve as a fluorescent probe for detecting specific analytes or environmental changes.

Antimicrobial Potential

Eigenschaften

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-3-16(15-8-5-4-6-9-15)20(23)22-19-11-7-10-18-17(19)13-12-14(2)21-18/h4-13,16H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZXIJALZGSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylquinolin-5-yl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

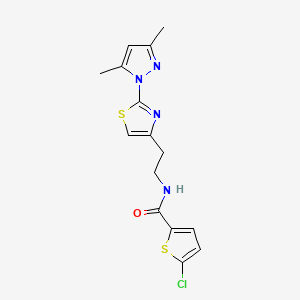

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)

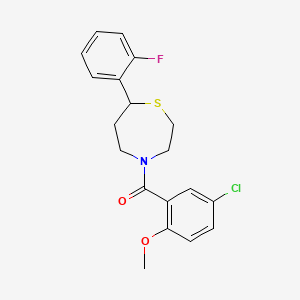

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)